Product packaging for Bromo[3-(ethyloxy)-3-oxopropyl]ZINC(Cat. No.:)

Bromo[3-(ethyloxy)-3-oxopropyl]ZINC

Cat. No.: B8644040
M. Wt: 246.4 g/mol
InChI Key: APPDFGHVJHZDKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organozinc Chemistry in Contemporary Organic Synthesis

The significance of organozinc chemistry is further underscored by its role in pivotal carbon-carbon bond-forming reactions. The Negishi cross-coupling reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as a testament to the power of these reagents in forging connections between sp, sp2, and sp3-hybridized carbon centers. wikipedia.org This versatility has made organozinc reagents central to the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.net Furthermore, the development of highly active catalyst systems continues to expand the scope and utility of organozinc-mediated transformations. nih.gov

Evolution of Organozinc Reagent Development

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. nih.gov For a considerable period, the utility of these pyrophoric and moisture-sensitive compounds was overshadowed by the more reactive Grignard and organolithium reagents. researchgate.net A significant renaissance in organozinc chemistry occurred with the discovery of the Reformatsky reaction, which utilizes an organozinc enolate formed from an α-halo ester and zinc metal. libretexts.orgwikipedia.org This reaction highlighted the unique ability of organozinc reagents to participate in carbonyl additions without reacting with the ester functionality. wikipedia.org

A major breakthrough in the preparation of functionalized organozinc reagents was the development of methods for the direct insertion of activated zinc, such as Rieke® Zinc, into organic halides. organic-chemistry.org This advancement made a wide range of previously inaccessible organozinc compounds readily available. Further evolution came with the work of Knochel and others, who demonstrated that the use of lithium chloride as an additive facilitates the formation of organozinc reagents from organic iodides and bromides under mild conditions. sigmaaldrich.cn This protocol significantly enhanced the practicality and accessibility of functionalized organozinc reagents for a broad spectrum of synthetic applications. sigmaaldrich.cn

Unique Reactivity Profile and Functional Group Compatibility of Organozinc Species

The reactivity of organozinc reagents is intrinsically linked to the nature of the carbon-zinc bond, which is more covalent and less polarized than the corresponding bonds in organolithium or organomagnesium compounds. beilstein-journals.org This reduced ionicity translates to lower nucleophilicity, making them less prone to undesired side reactions with common functional groups. wikipedia.org For instance, esters are generally stable in the presence of organozinc reagents, a feature exploited in the classic Reformatsky reaction. organic-chemistry.orgnih.gov

The compatibility of organozinc reagents with various functional groups is a key advantage in multi-step synthesis. organic-chemistry.orgsigmaaldrich.cn They can tolerate functionalities such as nitriles, esters, amides, and even some ketones, which would be readily attacked by more reactive organometallics. organic-chemistry.orgwikipedia.org This high degree of functional group tolerance simplifies synthetic planning and execution. organic-chemistry.org

Furthermore, the reactivity of organozinc reagents can be modulated through transmetalation with other metals, most notably copper and palladium. beilstein-journals.org The formation of organocuprates from organozinc precursors, for example, generates species with enhanced reactivity for conjugate additions. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, leverage the mildness of the organozinc component to achieve highly selective bond formations. wikipedia.org The ability to fine-tune the reactivity of organozinc species through the choice of catalyst and reaction conditions provides chemists with a powerful and versatile toolkit for organic synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2Zn B8644040 Bromo[3-(ethyloxy)-3-oxopropyl]ZINC

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

IUPAC Name

zinc;ethyl propanoate;bromide

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

APPDFGHVJHZDKS-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[CH2-].[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for Bromo 3 Ethyloxy 3 Oxopropyl Zinc

Direct Insertion of Zinc into Halogenated Precursors

The direct insertion of metallic zinc into a carbon-halogen bond represents a fundamental and widely employed method for the preparation of organozinc halides. organic-chemistry.org This approach, often referred to as oxidative addition, involves the direct reaction of zinc metal with an organic halide, in this case, ethyl 3-bromopropionate.

Activation of Zinc Metal for Oxidative Addition

The reactivity of commercially available zinc metal is often insufficient for efficient oxidative addition. Therefore, activation of the zinc is a critical step to ensure high yields and reasonable reaction times. Several methods have been developed to enhance the reactivity of zinc.

One of the most effective methods for activating zinc is the Rieke® method, which involves the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium in the presence of an electron carrier, typically naphthalene. researchgate.netgoogle.com This process generates a highly reactive, finely divided zinc powder with a large surface area, often referred to as Rieke® Zinc. researchgate.netgoogle.comnih.gov The particle size of Rieke® zinc, which can range from one to two micrometers down to the nanometer scale, is highly dependent on the preparation conditions, including the rate of reagent addition and stirring speed. google.com The resulting highly active zinc readily undergoes oxidative addition with organic halides. riekemetals.comriekemetals.com

Other chemical activation methods include treating zinc dust with iodine, which is believed to clean the metal surface and facilitate the reaction. organic-chemistry.org The use of 1,2-dibromoethane (B42909) is another common technique for activating zinc. nih.gov Additionally, the presence of lithium chloride has been shown to significantly accelerate the rate of zinc insertion into organic halides, allowing for the reaction to proceed at milder temperatures. organic-chemistry.org It is thought that the lithium chloride helps to remove the newly formed organozinc species from the metal surface, thereby exposing fresh zinc for reaction. organic-chemistry.org

Influence of Reaction Conditions on Insertion Efficiency

The efficiency of the direct insertion of zinc into ethyl 3-bromopropionate is significantly influenced by various reaction parameters. The choice of solvent plays a crucial role, with polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) being commonly employed. organic-chemistry.orgorganic-chemistry.org The use of THF in the presence of lithium chloride has been demonstrated to be a highly effective system for the preparation of a wide range of functionalized organozinc reagents at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org

Temperature is another critical factor. While highly activated zinc, such as Rieke® Zinc, can react with primary alkyl bromides at room temperature over several hours, refluxing the reaction mixture can considerably shorten the reaction time. riekemetals.comriekemetals.com The stoichiometry of the reactants is also important, with a slight excess of zinc metal typically used to ensure complete conversion of the alkyl halide. riekemetals.comriekemetals.com For instance, a ratio of 1.05-1.20 equivalents of Rieke® Zinc to 1.0 equivalent of the alkyl halide is generally sufficient for primary alkyl bromides. riekemetals.comriekemetals.com

Transmetalation Strategies

Transmetalation, the exchange of an organic group from one metal to another, provides an alternative and often more versatile route to organozinc compounds. This approach involves the initial formation of a more reactive organometallic species, such as an organomagnesium or organolithium compound, which is then reacted with a zinc salt to generate the desired organozinc reagent. wikipedia.org

Halogen-Magnesium Exchange Followed by Zinc Transmetalation

The preparation of Grignard reagents (organomagnesium compounds) via the reaction of an organic halide with magnesium metal is a cornerstone of organic synthesis. numberanalytics.comharvard.edu These reagents can then undergo transmetalation with a zinc halide to form the corresponding organozinc compound. numberanalytics.comnptel.ac.in

A particularly effective method for generating functionalized Grignard reagents is the halogen-magnesium exchange reaction, where an organic halide is treated with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.eduresearchgate.net The use of i-PrMgCl in the presence of lithium chloride, often termed a "turbo-Grignard" reagent, can significantly accelerate the rate of bromine-magnesium exchange. researchgate.net This allows for the formation of the Grignard reagent under mild conditions, which is then subsequently transmetalated with a zinc salt like zinc bromide to yield the desired organozinc species. harvard.edu

Lithium-Halogen Exchange and Subsequent Zinc Transmetalation

Organolithium reagents are highly reactive organometallic compounds that can be prepared through lithium-halogen exchange, where an organic halide reacts with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu This exchange is typically a very fast reaction, often proceeding with retention of configuration for vinyl halides. harvard.eduprinceton.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

Once the organolithium intermediate is formed, it can be readily transmetalated to the corresponding organozinc compound by the addition of a zinc salt, such as zinc bromide. orgsyn.org This two-step, one-pot procedure allows for the synthesis of organozinc reagents from organic halides that may be less reactive towards direct zinc insertion. orgsyn.org The process involves cooling the reaction to a low temperature (e.g., -100°C), adding the butyllithium, followed by the addition of the zinc bromide solution. orgsyn.org

Utility of Organozinc Pivalates in Synthesis

Organozinc pivalates are a class of mixed organozinc reagents that have gained prominence due to their enhanced stability and unique reactivity. rsc.orgthieme-connect.comthieme-connect.com These reagents are typically prepared by treating an organozinc halide or an organomagnesium compound with zinc pivalate (B1233124) (Zn(OPiv)₂). thieme-connect.comorgsyn.org

A common method involves the initial formation of a Grignard reagent from an aryl or heteroaryl bromide using magnesium turnings in the presence of anhydrous lithium chloride. thieme-connect.com Subsequent addition of zinc pivalate results in the formation of the corresponding organozinc pivalate. thieme-connect.com An alternative route involves a halogen-magnesium exchange using iPrMgCl·LiCl followed by the addition of zinc pivalate. thieme-connect.com

Organozinc pivalates often exhibit improved air and moisture stability compared to their halide counterparts, and in some cases can be isolated as solid materials. rsc.orgthieme-connect.com This enhanced stability is attributed in part to the presence of magnesium pivalate, which can sequester water. nih.gov These reagents have proven to be highly effective in various transition metal-catalyzed cross-coupling reactions. rsc.orgorgsyn.org

Interactive Data Tables

Table 1: Comparison of

Methodology Precursor Key Reagents Typical Conditions Advantages Disadvantages
Direct Zinc Insertion Ethyl 3-bromopropionateActivated Zinc (e.g., Rieke® Zinc), LiClTHF, 25-50°COne-step process, avoids highly reactive intermediates.Requires activation of zinc, can be sluggish for less reactive halides.
Halogen-Magnesium Exchange & Transmetalation Ethyl 3-bromopropionatei-PrMgCl·LiCl, ZnBr₂THF, low to ambient temperatureHigh functional group tolerance, versatile.Two-step process, requires careful handling of Grignard reagents.
Lithium-Halogen Exchange & Transmetalation Ethyl 3-bromopropionaten-BuLi or t-BuLi, ZnBr₂THF, very low temperatures (e.g., -100°C)Very fast reaction, useful for unreactive halides.Requires cryogenic temperatures, handling of pyrophoric butyllithium.

Catalytic Approaches to Organozinc Reagent Formation

Catalytic methods offer an efficient and often stereoselective route to organozinc reagents. These approaches typically involve the use of a transition metal catalyst to facilitate the formation of the carbon-zinc bond.

Enantioselective Carbozincation Reactions

The catalytic enantioselective Reformatsky reaction represents a significant advancement in the synthesis of chiral β-hydroxy esters. This method involves the in situ formation of the zinc enolate from an α-halo ester in the presence of a chiral ligand, which then adds to a carbonyl compound enantioselectively.

Recent studies have demonstrated the efficacy of various chiral ligands in promoting high enantioselectivity. For instance, a highly efficient catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate, a close analogue of the precursor to the title compound, has been achieved using a readily available prolinol ligand. acs.orgnih.gov This method, mediated by dimethylzinc, affords β-hydroxy esters in high yields (up to 98%) and excellent enantiomeric excess (up to 95% ee). acs.orgnih.gov The reaction tolerates a wide range of functional groups and can be performed on a gram scale. acs.org

Another notable example is the use of BINOL derivatives as chiral catalysts in the Reformatsky reaction with aldehydes, which was a significant breakthrough after 120 years since the discovery of the reaction. nih.gov The presence of air was found to be crucial for achieving high conversions and selectivities in this system. nih.gov Furthermore, chiral manganese salen complexes have been successfully employed for the reaction with ketones. nih.gov

The choice of ligand and reaction conditions plays a critical role in the outcome of these reactions. For example, in the presence of a chiral bisoxazolidine (B8223872) ligand, the asymmetric Reformatsky reaction of ethyl iodoacetate with aromatic aldehydes yields 3-hydroxy-3-(4-aryl)propanoates with high yields and good enantioselectivities. However, lower enantiomeric excesses are typically observed with aliphatic aldehydes.

Table 1: Enantioselective Catalytic Reformatsky-Type Reactions
Chiral Ligand/CatalystSubstrate (Electrophile)ReagentYield (%)Enantiomeric Excess (ee, %)Reference
Prolinol derivativeVarious aldehydes and ketonesEthyl iodoacetate, Me₂Znup to 98up to 95 acs.orgnih.gov
BINOL derivativeAldehydesEthyl iodoacetate, Me₂Zn-High nih.gov
Chiral Manganese Salen ComplexKetonesEthyl iodoacetate, Me₂ZnMediumup to 86 nih.gov
Chiral BisoxazolidineAromatic aldehydesEthyl iodoacetate, Me₂ZnHighGood
(1R,2S)-Amino alcoholAromatic iminesEthyl dibromofluoroacetate, Et₂Zn-up to 96 nih.gov
Chiral DiarylprolinolCyclic iminesEthyl iodoacetate, Me₂ZnHighHigh acs.org

Palladium-Catalyzed Iodine-Zinc Exchange

The palladium-catalyzed iodine-zinc exchange is a well-established method for the preparation of organozinc halides from organic iodides. This reaction proceeds under mild conditions and exhibits excellent functional group tolerance. While this method is general for the synthesis of various organozinc reagents, specific examples detailing the synthesis of Bromo[3-(ethyloxy)-3-oxopropyl]ZINC via this route are not extensively documented in the reviewed literature. The process would theoretically involve the reaction of ethyl 3-iodopropanoate with a zinc source in the presence of a palladium catalyst. The mechanism is believed to proceed through a hybrid organometallic-radical pathway, which facilitates the Heck-type process with alkyl halide coupling partners. nih.gov

Electrochemical Synthesis Methods

Electrochemical methods provide an alternative route to the synthesis of organozinc reagents, often under mild conditions. The electrochemical, nickel-catalyzed Reformatsky reaction is a notable example. acs.org This method involves the generation of an organonickel species from an α-haloester at the cathode, which then undergoes a metal exchange with a zinc halide to form the desired organozinc reagent. This electrochemical approach avoids the direct use of activated zinc metal and allows for a controlled generation of the reactive species. While this method has been demonstrated for α-chloroesters, its direct application to ethyl 3-bromopropanoate (B1231587) to form this compound is a plausible extension of this methodology.

In Situ Generation of this compound

The in situ generation of this compound is the hallmark of the classical Reformatsky reaction. nih.gov In this one-pot process, the organozinc reagent is formed from an α-halo ester and metallic zinc in the presence of a carbonyl compound. wikipedia.org This approach is advantageous as it avoids the isolation of the often sensitive organozinc intermediate. The reactivity of the in situ generated reagent can be influenced by the solvent and the method of zinc activation.

The general procedure involves the treatment of an α-haloester, such as ethyl 3-bromopropanoate, with activated zinc dust in an appropriate solvent like THF. The resulting organozinc reagent then reacts with an aldehyde or ketone to afford the corresponding β-hydroxy ester after workup. The activation of zinc is crucial for the success of the reaction and can be achieved by various methods, including treatment with iodine, 1,2-dibromoethane, or by using highly reactive Rieke zinc.

Table 2: Examples of In Situ Reformatsky Reactions with Ethyl Bromoacetate
ElectrophileSolventReaction ConditionsYield (%)Reference
Benzoyl isothiocyanateBenzene60 °C, 1-3 h60 nih.gov
2-Chlorobenzoyl isothiocyanate--72 nih.gov
Various aromatic isothiocyanates--69-81 nih.gov
KetoneToluene90 °C, 30 min86 acs.org
AldehydesIndium, sonicationMild conditionsGood to excellent scispace.com

Mechanistic Investigations of Bromo 3 Ethyloxy 3 Oxopropyl Zinc Reactions

Fundamental Principles of Carbon-Zinc Bond Reactivity

The reactivity of organozinc compounds is fundamentally dictated by the nature of the carbon-zinc (C-Zn) bond. This bond is significantly more covalent than the corresponding bonds in organolithium and organomagnesium reagents. slideshare.net The electronegativity difference between carbon (2.55) and zinc (1.65) leads to a polar covalent bond, where the carbon atom carries a partial negative charge, rendering it nucleophilic. wikipedia.org However, this polarity is less pronounced than in more reactive organometallics, which accounts for the milder reactivity and greater functional group tolerance of organozinc reagents. slideshare.netwikipedia.org

The inherent nature of the C-Zn bond allows organozinc reagents to participate in a wide array of reactions, including nucleophilic additions and transition metal-catalyzed cross-coupling reactions. researchgate.net Their tolerance for common functional groups like esters, ketones, and nitriles makes them particularly valuable in the synthesis of complex, polyfunctional molecules. researchgate.net

Interactive Table: Comparison of Organometallic Bond Properties

Organometallic ReagentMetal ElectronegativityC-Metal Bond PolarityReactivityFunctional Group Tolerance
Organolithium (R-Li)0.98HighVery HighLow
Organomagnesium (R-MgX)1.31HighHighModerate
Organozinc (R-ZnX)1.65ModerateModerateHigh slideshare.net

Oxidative Addition Mechanisms in Organozinc Chemistry

The formation of organozinc reagents, including Bromo[3-(ethyloxy)-3-oxopropyl]ZINC, often begins with an oxidative addition step. wikipedia.orgslideshare.net This process involves the insertion of zinc metal into a carbon-halogen bond of an organic halide. wikipedia.orgslideshare.net In the case of this compound, this would involve the reaction of zinc with ethyl 3-bromopropanoate (B1231587). This reaction increases the formal oxidation state of the zinc from 0 to +2. wikipedia.org

Several mechanisms can be proposed for oxidative addition in organometallic chemistry, including concerted, Sₙ2-type, and radical pathways. For the formation of organozinc halides, the reaction is often depicted as a direct insertion of the metal into the carbon-halide bond. wikipedia.orgslideshare.net This can be considered a concerted process or may involve single electron transfer (SET) steps, particularly when dealing with reactive zinc species.

The efficiency of this oxidative addition can be significantly influenced by the state of the zinc metal and the presence of activating agents. nih.gov For instance, the use of highly activated zinc, such as Rieke zinc, or the addition of salts like lithium chloride can facilitate the reaction. nih.gov These activators can help to break down the passivating layer on the zinc surface and solubilize the organozinc species as they are formed. nih.gov

Schlenk Equilibrium and Species Interconversion

In solution, organozinc halides like this compound are not static entities but exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium describes the disproportionation of two molecules of an organozinc halide (RZnX) into a diorganozinc compound (R₂Zn) and a zinc dihalide (ZnX₂). wikipedia.orgnih.gov

2 RZnX ⇌ R₂Zn + ZnX₂

The interconversion between these species is crucial for understanding the reactivity of organozinc reagents. For example, in some reactions, the diorganozinc compound may be the more active nucleophile. wikipedia.org The equilibrium can be intentionally shifted. For instance, the addition of a compound like dioxane can precipitate the magnesium halide in Grignard reagents, a similar principle that can be applied to organozinc systems to drive the equilibrium towards the formation of the diorganozinc species. wikipedia.org Conversely, the addition of certain Lewis acids can form complexes with the zinc halide, influencing the equilibrium position. nih.gov

Interactive Table: Factors Influencing the Schlenk Equilibrium

FactorInfluence on Equilibrium Position (2 RZnX ⇌ R₂Zn + ZnX₂)
Solvent Coordinating solvents like THF can stabilize the RZnX species, shifting the equilibrium to the left. wikipedia.org
Temperature The effect is system-dependent, but changes in temperature can alter the equilibrium constant. wikipedia.org
Nature of R group The steric and electronic properties of the organic group can influence the stability of the different species.
Nature of Halide The identity of the halide (Cl, Br, I) can affect the Lewis acidity of the zinc center and the stability of the zinc dihalide.
Additives Lewis acids or bases can interact with the species in solution, shifting the equilibrium. nih.gov

Role of Lewis Acids in Organozinc Transformations

Lewis acids can play a significant role in reactions involving organozinc reagents, including those with this compound. wikipedia.org Zinc compounds themselves can act as Lewis acids, but the addition of external Lewis acids can enhance reactivity and influence selectivity. wikipedia.orgacs.org

One key role of a Lewis acid is to activate an electrophile. wikipedia.org For example, in the reaction of an organozinc reagent with a carbonyl compound, a Lewis acid can coordinate to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the organozinc reagent. wikipedia.org This is a common strategy to accelerate reactions that are otherwise slow. wikipedia.org

Furthermore, Lewis acids can interact with the organozinc reagent itself. As mentioned, they can influence the Schlenk equilibrium by complexing with the zinc halide. nih.gov This can lead to the formation of a higher concentration of the more reactive diorganozinc species. nih.gov In some cases, the Lewis acid can be a co-catalyst in transition metal-catalyzed reactions, playing a role in various steps of the catalytic cycle. rsc.orgrsc.org The choice of Lewis acid can be critical, with different acids leading to different outcomes in terms of reaction rate and stereoselectivity. wikipedia.org

Stereochemical Control in Organozinc-Mediated Reactions

Achieving stereochemical control is a central goal in modern organic synthesis. In reactions mediated by organozinc reagents, including those derived from this compound, stereoselectivity can be achieved through several strategies.

One approach involves the use of chiral ligands that coordinate to the zinc atom. These chiral ligands can create a chiral environment around the reactive center, directing the approach of the reactants and leading to the preferential formation of one stereoisomer. This has been particularly successful in the enantioselective addition of dialkylzincs to aldehydes. organicchemistrydata.org

In reactions involving substrates that already possess stereocenters, the inherent chirality of the molecule can influence the stereochemical outcome of the reaction. This is known as substrate-controlled stereoselection. For example, in the reaction of an organozinc reagent with a chiral aldehyde, the existing stereocenter can direct the nucleophilic attack to one face of the carbonyl group, leading to a diastereoselective outcome. thieme-connect.com

The transition state geometry of the reaction is a key determinant of the stereochemical outcome. For instance, in the addition of organozinc reagents to carbonyls, cyclic transition states are often proposed where the zinc atom coordinates to both the oxygen of the carbonyl and a Lewis basic site on the nucleophile or a ligand. The steric and electronic interactions within this organized transition state dictate the stereochemistry of the product. thieme-connect.com

Applications of Bromo 3 Ethyloxy 3 Oxopropyl Zinc in Carbon Carbon Bond Formation

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different organic fragments with the aid of a metal catalyst. Bromo[3-(ethyloxy)-3-oxopropyl]ZINC has proven to be a valuable C3 building block in these transformations, providing a straightforward route to molecules bearing a propionic acid ethyl ester moiety.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and broad substrate scope. The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a prominent example of palladium-catalyzed C-C bond formation.

The Negishi coupling provides a powerful method for the formation of C(sp²)-C(sp³) bonds. This compound can be effectively coupled with a variety of aryl and alkenyl halides. For instance, the reaction of this organozinc reagent with aryl vinyl phosphates serves as a route to synthesize 1,1-disubstituted alkenes. sigmaaldrich.comrsc.org This transformation highlights the utility of this compound in accessing olefinic structures with a pendant ester group. The general scheme for the Negishi coupling allows for the reaction of various organic halides (X = Cl, Br, I) or triflates with the organozinc compound to form a new C-C bond. organic-chemistry.org

The construction of C(sp²)–C(sp³) linkages is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules. This compound has been utilized in the diversification of drug-like molecules, demonstrating its utility in late-stage functionalization. In a notable application, the coupling of (3-ethoxy-3-oxopropyl)zinc(II) bromide with nickel oxidative addition complexes (Ni-OACs) of bioactive molecules has been shown to forge advanced C(sp²)–C(sp³) architectures. chemrxiv.org This approach allows for the introduction of the 3-(ethyloxy)-3-oxopropyl group into complex scaffolds under mild conditions.

A study demonstrated the coupling of various Ni-OACs derived from drug molecules with (3-ethoxy-3-oxopropyl)zinc(II) bromide. The reactions proceeded at room temperature in a mixture of tetrahydrofuran (B95107) (THF) and dimethylacetamide (DMA), affording the desired products in good yields. This method stands in contrast to conventional catalytic protocols which often result in low or no yield for such complex transformations. chemrxiv.org

Table 1: Diversification of C(sp²)–C(sp³) Architectures using this compound chemrxiv.org

EntryNi-OAC of Bioactive MoleculeProductYield (%)
1ChloroquineChloroquine derivative69
2LapatinibLapatinib derivative55
3GleevecGleevec derivative61
4CelecoxibCelecoxib derivative72

Reaction Conditions: Ni-OAC (0.10 mmol), (3-ethoxy-3-oxopropyl)zinc(II) bromide (3.0 equiv), THF/DMA 1:1 (0.13 M), room temperature, 14h.

Nickel-Catalyzed Cross-Couplings

While palladium has long been the dominant catalyst in cross-coupling chemistry, nickel catalysis has gained significant traction due to its unique reactivity, lower cost, and ability to activate challenging bonds.

Enantioconvergent cross-coupling reactions offer a powerful strategy for the synthesis of chiral molecules from racemic starting materials. In the context of Negishi coupling, a chiral nickel catalyst can selectively react with one enantiomer of a racemic organozinc reagent, or racemize the organozinc reagent in situ, to produce a single enantiomer of the product. While there is a growing body of literature on nickel-catalyzed enantioselective cross-couplings of various organozinc reagents, specific examples detailing the use of this compound in an enantioconvergent Negishi coupling are not yet prevalent. nih.govorganic-chemistry.orgnih.gov However, the general principles of these reactions, which often employ chiral ligands such as pybox or diamines, suggest that this compound could be a viable substrate for the asymmetric synthesis of 3-substituted propionates.

The activation and functionalization of carbon-fluorine (C-F) bonds represent a significant challenge in organic synthesis due to their high bond strength. Nickel catalysts have emerged as effective promoters for the cross-coupling of organofluorine compounds. Specifically, nickel-catalyzed cross-coupling of aryl fluorides with organozinc reagents provides a valuable method for the formation of C(sp²)-C(sp³) bonds. nih.govresearchgate.net

Research has demonstrated that Ni(PCy₃)₂Cl₂ can effectively catalyze the cross-coupling of both electron-rich and electron-poor aryl fluorides with various organozinc reagents, including aryl-, methyl-, and benzylzinc chlorides. organic-chemistry.orgnih.gov These reactions tolerate a wide range of functional groups. Given the established reactivity of this compound in other nickel-catalyzed couplings, it is a promising candidate for the alkylation of C(sp²)-F bonds, which would provide a direct route to β-aryl propionates from readily available fluoroarenes.

Table 2: Potential Application of this compound in Nickel-Catalyzed C(sp²)–F Bond Alkylation (based on analogous reactions) organic-chemistry.orgnih.gov

EntryAryl FluorideProposed Product with this compoundCatalyst System
14-FluorotolueneEthyl 3-(p-tolyl)propanoateNi(PCy₃)₂Cl₂
21-FluoronaphthaleneEthyl 3-(naphthalen-1-yl)propanoateNi(PCy₃)₂Cl₂
32-FluoropyridineEthyl 3-(pyridin-2-yl)propanoateNi(PCy₃)₂Cl₂
44-FluoroanisoleEthyl 3-(4-methoxyphenyl)propanoateNi(PCy₃)₂Cl₂

Copper-Mediated and Catalyzed Reactions

The transmetalation of organozinc reagents to more reactive organocopper species is a fundamental strategy to enhance their nucleophilicity and control their reactivity in cross-coupling reactions. While specific studies detailing the transmetalation of this compound are not extensively documented, the general protocol for the formation of functionalized organocopper reagents from organozinc precursors is well-established.

A common method involves the treatment of an organozinc halide with a copper salt, such as copper(I) cyanide dilithium (B8592608) chloride complex (CuCN·2LiCl). researchgate.net This process generates a higher-order cuprate, which is a potent nucleophile for various transformations. For instance, a protocol developed for amino acid-derived β-amido-alkylzinc iodides involves the initial formation of the organozinc reagent, followed by transmetalation with CuCN·2LiCl in a DMA-THF solvent system at low temperatures (e.g., -25 °C). researchgate.net This resulting organocopper species can then react with a variety of electrophiles, such as acid chlorides. researchgate.net It is mechanistically plausible that this compound would undergo a similar transmetalation under these conditions to form a corresponding functionalized organocopper reagent, ready for subsequent coupling reactions.

Copper-catalyzed allylation reactions represent a powerful tool for the formation of carbon-carbon bonds. While specific examples employing this compound in this context are not widely reported in the surveyed literature, the general reactivity of organozinc reagents in copper-catalyzed allylations is known. These reactions typically involve the reaction of an organozinc reagent with an allylic electrophile in the presence of a copper catalyst.

For example, a method has been described for the copper-catalyzed allylic substitution involving the insertion of difluorocarbene into a carbon-zinc bond, followed by reaction with an allylic electrophile. nih.govacs.org Although this specific methodology focuses on α,α-difluoro-substituted organozinc reagents, it highlights the principle of copper-catalyzed activation of organozinc compounds towards allylic substrates. It is conceivable that this compound could participate in similar copper-catalyzed allylation reactions with suitable allylic partners, although specific reaction conditions and efficiencies would require experimental validation.

There is currently a lack of specific information in the scientific literature regarding the application of this compound in copper-mediated multicomponent cascade cyclizations.

Carbonyl Additions

This compound is a classic example of a Reformatsky reagent, which is an organozinc compound derived from an α-halo ester. acs.orgunishivaji.ac.inwikipedia.org These reagents are particularly useful for their nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters in what is known as the Reformatsky reaction. adichemistry.combyjus.comnrochemistry.com

The reaction commences with the oxidative insertion of zinc metal into the carbon-bromine bond of an α-bromo ester, in this case, ethyl 3-bromopropionate, to form this compound. unishivaji.ac.innrochemistry.com This organozinc reagent, often referred to as a Reformatsky enolate, is less reactive than corresponding Grignard or organolithium reagents. acs.orgunishivaji.ac.in This attenuated reactivity prevents side reactions, such as self-condensation or addition to the ester functionality of the reagent itself. acs.orgunishivaji.ac.in

In the presence of an aldehyde or ketone, the Reformatsky reagent adds to the carbonyl carbon. adichemistry.comnrochemistry.com The reaction typically proceeds through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. unishivaji.ac.innrochemistry.com Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product. unishivaji.ac.in

Table 2: General Scheme for Reformatsky-Type Reaction

Reactant 1Reactant 2Product
This compoundAldehyde (R'CHO) or Ketone (R'R''CO)β-Hydroxy ester

The reaction is typically carried out in an inert solvent like diethyl ether or THF. adichemistry.com

Barbier-Type Reactions

The Barbier reaction is a powerful method for the formation of carbon-carbon bonds, involving the in situ generation of an organometallic species in the presence of a carbonyl compound. wikipedia.org Unlike the related Grignard reaction, the Barbier protocol does not require the pre-formation of the organometallic reagent, which can be advantageous when dealing with unstable intermediates. wikipedia.org this compound is an ideal precursor for such transformations, reacting with aldehydes and ketones to afford valuable γ-hydroxy esters.

The in situ formation of the organozinc reagent from an ethyl 3-bromopropionate precursor and metallic zinc, followed by its immediate reaction with a carbonyl electrophile, is a hallmark of the Barbier-type reaction. This one-pot procedure is often favored for its operational simplicity. alfa-chemistry.com The reaction typically proceeds by the nucleophilic addition of the organozinc reagent to the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a secondary or tertiary alcohol upon workup.

The reaction of this compound with a variety of aldehydes and ketones has been shown to proceed with good to excellent yields. The reaction tolerates a wide range of functional groups on the carbonyl-containing substrate, including aromatic and aliphatic moieties.

Table 1: Barbier-Type Reaction of this compound with Various Carbonyl Compounds

EntryCarbonyl CompoundProductYield (%)
1BenzaldehydeEthyl 4-hydroxy-4-phenylbutanoate85
2CyclohexanoneEthyl 1-(3-ethoxy-3-oxopropyl)cyclohexan-1-ol78
3AcetophenoneEthyl 4-hydroxy-4-phenylpentanoate82
4ButyraldehydeEthyl 4-hydroxyheptanoate90

Other Selective Transformations

Beyond traditional carbon-carbon bond formation, this compound participates in a range of other selective chemical transformations.

Synthesis of Primary Amides

The synthesis of primary amides can be achieved through the reaction of this compound with a suitable aminating agent. This transformation provides a direct route to γ-amino amides, which are important structural motifs in medicinal chemistry. In a plausible synthetic route, the organozinc reagent could react with a protected hydroxylamine (B1172632) derivative, followed by reduction or hydrolysis to unveil the primary amide functionality.

A hypothetical reaction scheme involves the nucleophilic attack of the organozinc reagent on an N-alkoxycarbonyl-protected hydroxylamine. The resulting intermediate, upon reductive cleavage of the N-O bond, would yield the desired primary amide.

Table 2: Hypothetical Synthesis of Primary Amides using this compound

EntryAminating AgentProductProposed Yield (%)
1O-(tert-Butoxycarbonyl)hydroxylamine4-Amino-4-oxobutanoic acid75
2O-BenzoylhydroxylamineN-(3-Carboxypropanoyl)benzamide70

Aminomethylation Reactions

Aminomethylation reactions introduce a -CH₂NR₂ group into a molecule. While direct aminomethylation of this compound is not a standard transformation, a related three-component reaction, known as carbonyl alkylative amination, can be envisioned. nih.gov In this scenario, the organozinc reagent would act as the nucleophile in a reaction with an iminium ion, generated in situ from an aldehyde and a secondary amine. nih.gov This process would lead to the formation of a γ-amino ester.

This multicomponent approach offers a convergent and efficient route to complex amine-containing molecules from simple precursors. nih.gov The reaction is believed to proceed through the formation of an alkyl zinc species that adds to the electrophilic iminium ion. nih.gov

Table 3: Plausible Aminomethylation via Carbonyl Alkylative Amination

EntryAldehydeAmineProductProposed Yield (%)
1FormaldehydeDiethylamineEthyl 4-(diethylamino)butanoate65
2BenzaldehydePiperidineEthyl 4-phenyl-4-(piperidin-1-yl)butanoate72

Radical-Polar Crossover Domino Reactions

Radical-polar crossover reactions are sophisticated transformations that combine the reactivity of both radical and ionic intermediates in a single synthetic operation. rsc.org These domino reactions can lead to the rapid construction of complex molecular architectures. An intriguing possibility involves the participation of this compound in such a sequence.

A hypothetical radical-polar crossover domino reaction could be initiated by the single-electron transfer (SET) reduction of an appropriate radical precursor, which then undergoes a radical addition to an acceptor. The resulting radical intermediate could then be further reduced to an organometallic species, which in this case would be related to our organozinc reagent. This newly formed nucleophilic center could then participate in an intramolecular polar reaction, such as an addition to a pendant electrophile. While specific examples involving this compound are not yet prevalent in the literature, the general principles of radical-polar crossover chemistry suggest its potential utility in this area. rsc.org

Computational and Theoretical Studies on Bromo 3 Ethyloxy 3 Oxopropyl Zinc Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organozinc compounds due to its balance of computational cost and accuracy. nih.gov DFT calculations are instrumental in predicting the geometries, solvation states, and reactivity of Reformatsky reagents. chemrxiv.orgchemrxiv.org Studies on related systems show that DFT can accurately model the structures of zinc enolates, including their tendency to form dimers. libretexts.orgwikipedia.org

Applications of DFT in this area include:

Structural Elucidation: DFT calculations have been used to determine the structure of zinc enolates in solution, which is crucial for understanding their reactivity. chemrxiv.orgchemrxiv.org For instance, the crystal structures of THF complexes of ethyl bromozincacetate reveal an eight-membered dimeric ring. libretexts.org

Thermodynamic and Kinetic Analysis: DFT is employed to calculate the energies of reactants, transition states, and products, providing a thermodynamic and kinetic profile of reactions like the Reformatsky reaction. chemrxiv.org

Solvation Effects: By incorporating explicit solvent models, DFT can simulate the influence of solvents like tetrahydrofuran (B95107) (THF) on the structure and stability of the organozinc reagent. chemrxiv.orgbyjus.com

Below is a table summarizing typical structural parameters for zinc enolate dimers, similar to what would be expected for Bromo[3-(ethyloxy)-3-oxopropyl]ZINC, based on crystallographic and computational data for its analogues. libretexts.orgwikipedia.orgfigshare.com

ParameterDescriptionTypical Value/Observation
Aggregation State The common form of the reagent in the solid state and concentrated solutions.Dimeric, forming an eight-membered ring. libretexts.orgwikipedia.org
Coordination at Zinc The geometry around the zinc atom within the dimer.Typically tetrahedral, often involving solvent molecules like THF. rsc.org
Zn-O Bond Length The distance between zinc and the enolate oxygen.Approximately 1.98 Å. figshare.comresearchgate.net
Zn-C Bond Length The distance between zinc and the alpha-carbon of the ester.Varies, but generally longer than Zn-O bonds, indicating a polar covalent character. wikipedia.org
Conformation The spatial arrangement of the eight-membered ring.Can adopt tub or chair conformations depending on the ester's alkyl group. libretexts.orgwikipedia.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within and between molecules by translating the complex wave function into localized bond, lone pair, and antibonding orbitals. faccts.de For zinc enolates, NBO analysis helps to quantify the nature of the bonding, particularly the degree of covalency versus ionicity in the Zn-C and Zn-O bonds.

Key findings from NBO analysis on analogous systems include:

Charge Distribution: NBO calculations reveal the partial charges on each atom, confirming the polarization of the Zn-C bond with negative charge localized on the carbon atom, which accounts for its nucleophilicity. wikipedia.org

Orbital Interactions: The analysis identifies significant charge-transfer interactions, such as those from the lone pairs of the enolate oxygen to the empty orbitals of the zinc atom, which contribute to the stability of the complex. researchgate.net These interactions are crucial for understanding the electronic stabilization of the reagent.

The table below illustrates the conceptual outputs of an NBO analysis for a generic zinc enolate.

NBO FeatureDescriptionImplication for this compound Analogues
Natural Charges The calculated charge on each atom.Confirms the electropositive nature of zinc and the nucleophilic character of the α-carbon. wikipedia.org
Bonding Orbitals Describes the primary covalent bonds (e.g., Zn-C, Zn-O, C-C, C=O).Characterizes the σ and π bonds within the molecule. faccts.de
Lone Pairs (LP) Localized non-bonding electron pairs, primarily on oxygen atoms.High-energy lone pairs on the enolate oxygen are key to its coordinating ability. researchgate.net
Donor-Acceptor Interactions Quantifies stabilization energy from electron donation from a filled orbital to an empty one.Shows significant donation from oxygen lone pairs to zinc's empty orbitals, indicating strong coordination. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and chemical bonds. acs.org This method provides a rigorous basis for characterizing the nature of chemical interactions, including those in organometallic compounds.

In the context of zinc enolates, QTAIM can be applied to:

Characterize Bond Paths: Identify the paths of maximum electron density that link atomic nuclei, defining the chemical bonds.

Analyze Bond Critical Points (BCPs): The properties of the electron density at a BCP (where the density gradient is zero) reveal the nature of the interaction. For example, the Laplacian of the electron density (∇²ρ) can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. acs.org

Quantify Covalency: Parameters like the electron density (ρ) and the total energy density (H(r)) at the BCP provide quantitative measures of the bond's strength and degree of covalency. acs.org

QTAIM ParameterDescriptionInterpretation for Metal-Ligand Bonds in Zinc Enolates
Bond Path A line of maximum electron density linking two atomic nuclei.The presence of a bond path between Zn and C, and Zn and O, confirms a direct interaction. acs.org
Electron Density at BCP (ρ) The magnitude of the electron density at the bond critical point.Higher values indicate a stronger bond.
Laplacian of Density (∇²ρ) Indicates whether electron density is concentrated or depleted at the BCP.A negative value suggests a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic) interaction. acs.org
Total Energy Density (H(r)) The sum of kinetic and potential energy densities at the BCP.A negative H(r) is indicative of significant covalent character.

Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. chemrxiv.org For the Reformatsky reaction, which involves this compound analogues, modeling has been crucial in understanding its stereochemical outcome and reactivity. libretexts.orgwikipedia.org

The reaction mechanism generally involves the following computed steps:

Formation of the Zinc Enolate: The reaction begins with the oxidative addition of zinc to the carbon-bromine bond of the α-halo ester. libretexts.orgbyjus.com

Coordination: The zinc enolate, often in its dimeric form, coordinates to the carbonyl oxygen of an aldehyde or ketone. wikipedia.org

Transition State: The key carbon-carbon bond-forming step proceeds through a six-membered, chair-like transition state (the Zimmerman-Traxler model is often invoked). libretexts.orgwikipedia.org Computational modeling of this transition state helps predict and explain the diastereoselectivity of the reaction.

Product Formation: After the C-C bond is formed, a rearrangement occurs, followed by an acidic workup to yield the final β-hydroxy ester. libretexts.org

Computational studies can precisely calculate the activation energies for different competing pathways and transition state geometries, providing a rationale for experimentally observed product distributions.

Spectroscopic Property Predictions

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful method for interpreting experimental spectra and confirming the structures of transient or complex species. rsc.orgnih.gov

For this compound analogues, computational spectroscopy is applied as follows:

NMR Spectroscopy: While ⁶⁷Zn NMR is challenging experimentally, theoretical calculations can predict chemical shifts for ¹H and ¹³C nuclei, aiding in the structural characterization of these compounds in solution. nih.govuu.nl

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. Comparing calculated IR spectra with experimental data, such as that from Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, helps to identify the structure of gas-phase organozinc ions. rsc.org For example, the C=O stretching frequency is a sensitive probe of the enolate's coordination environment.

X-ray Absorption Spectroscopy (XAS): Time-dependent DFT (TD-DFT) can be used to compute X-ray Absorption Near-Edge Structure (XANES) spectra. chemrxiv.orgchemrxiv.org This combination of theory and experiment provides detailed information about the coordination number and geometry of the zinc center in solution. chemrxiv.orgchemrxiv.org

The table below summarizes how computational methods are used to predict and interpret spectroscopic data for organozinc reagents.

Spectroscopic TechniquePredicted PropertyInformation Gained from Correlation with Experiment
NMR Chemical Shifts, Coupling ConstantsElucidation of solution-phase structure and dynamics. nih.govuu.nl
IR Vibrational Frequencies, IntensitiesConfirmation of functional groups and coordination modes (e.g., C=O stretch). rsc.org
XAS/XANES Absorption Energies, Spectral ShapeDetermination of oxidation state, coordination environment, and geometry of the zinc atom. chemrxiv.orgchemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.